(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorinated phenyl, methoxy-methylpyrimidinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the 2,6-difluorophenyl and 6-methoxy-2-methylpyrimidin-4-yl intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluorophenyl)(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- (2,6-Difluorophenyl)(4-(6-methoxypyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The presence of both fluorinated phenyl and methoxy-methylpyrimidinyl groups in (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to similar compounds.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-11-20-14(10-15(21-11)25-2)22-6-8-23(9-7-22)17(24)16-12(18)4-3-5-13(16)19/h3-5,10H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRJDBRLGHKPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.